Mescaline NBOMe (hydrochloride)
CAS No.:
Cat. No.: VC0212155
Molecular Formula: C19H25NO4 · HCl
Molecular Weight: 367.9
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H25NO4 · HCl |
---|---|
Molecular Weight | 367.9 |
Standard InChI | InChI=1S/C19H25NO4.ClH/c1-21-16-8-6-5-7-15(16)13-20-10-9-14-11-17(22-2)19(24-4)18(12-14)23-3;/h5-8,11-12,20H,9-10,13H2,1-4H3;1H |
Standard InChI Key | NQWWYUVQNHOSON-UHFFFAOYSA-N |
SMILES | COC1=CC(CCNCC2=C(OC)C=CC=C2)=CC(OC)=C1OC.Cl |
Introduction
Chemical Identity and Nomenclature
Mescaline NBOMe hydrochloride, also known as mescaline-NBOMe or 345-NBOMe, is a synthetic derivative of the naturally occurring psychedelic alkaloid mescaline. The compound's full chemical name is 3,4,5-trimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine monohydrochloride . Additional nomenclature includes N-(2-methoxybenzyl)-3,4,5-trimethoxyphenethylamine and 2-(3,4,5-trimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine .
The compound belongs to the broader NBOMe class of substances, characterized by the addition of an N-2-methoxybenzyl group to phenethylamine derivatives. This structural modification significantly alters the pharmacological profile compared to the parent compound mescaline .
Physical and Chemical Properties
Mescaline NBOMe hydrochloride exists as a crystalline solid at room temperature . While comprehensive physical property data remains somewhat limited in the available literature, several key characteristics have been documented.
Physicochemical Parameters
Several physicochemical parameters relevant to the compound's biological behavior have been experimentally determined:
Parameter | Value | Significance |
---|---|---|
CHI LogD 7.4 | 1.34 | Measure of lipophilicity at physiological pH |
Kpcell | 2.71 | Passive cellular permeability coefficient |
Hydrogen Bond Donors (HBD) | 1 | Influences membrane permeation |
Number of Rotatable Bonds (NRB) | 8 | Affects molecular flexibility and permeability |
Topological Polar Surface Area (TPSA) | 53.5 Ų | Correlates with passive molecular transport |
These parameters, particularly the CHI LogD value of 1.34, indicate moderate lipophilicity that contributes to the compound's ability to cross cellular membranes, including the blood-brain barrier .
Historical Development and Discovery
The development of Mescaline NBOMe represents an important chapter in the evolution of synthetic psychoactive compounds. This substance emerged from systematic research into serotonin receptor pharmacology.
Initial Synthesis and Research
Mescaline NBOMe was first reported in 1999 as a product of research conducted at the Free University of Berlin . The initial investigations focused on identifying compounds that functioned as partial agonists at rat vascular 5-HT2A receptors. This research represented part of a broader trend in psychopharmacology exploring structure-activity relationships in serotonergic compounds.
Emergence in Non-Research Settings
The first documented self-administration of Mescaline NBOMe by humans as a psychedelic substance was reported in September 2008, though the actual first use occurred at some unspecified prior date . The compound subsequently entered the research chemical market in May 2010, several months after related 25x-NBOMe compounds became commercially available . This timeline places Mescaline NBOMe in the broader context of novel psychoactive substances that emerged in the early 21st century.
Pharmacological Profile
The pharmacological profile of Mescaline NBOMe hydrochloride centers primarily on its interactions with serotonin receptors, with particular activity at 5-HT2A receptors that are associated with psychedelic effects.
Receptor Activity
The addition of the N-2-methoxybenzyl group to the basic mescaline structure significantly enhances binding affinity for 5-HT2A receptors, which explains the increased potency compared to mescaline itself. This structural modification represents a common pattern across NBOMe derivatives, where the addition of the benzyl group typically increases serotonergic activity by orders of magnitude .
Blood-Brain Barrier Permeability
A crucial aspect of Mescaline NBOMe's pharmacological activity is its ability to cross the blood-brain barrier (BBB). Both computational prediction methods and experimental PAMPA-BBB (Parallel Artificial Membrane Permeability Assay for Blood-Brain Barrier) studies have confirmed that Mescaline NBOMe can successfully penetrate the BBB through passive diffusion .
This BBB permeability correlates with the compound's moderate lipophilicity (CHI LogD 7.4 of 1.34) and other physicochemical parameters such as its topological polar surface area of 53.5 Ų . These properties enable the compound to reach central serotonin receptors in the brain, which is essential for its psychoactive effects.
Toxicological Studies
Research into the toxicological profile of Mescaline NBOMe has revealed important insights regarding its cellular effects and potential risks.
Comparative Cytotoxicity
In vitro studies examining the toxicity of Mescaline NBOMe and related compounds have demonstrated that NBOMe derivatives generally exhibit higher cytotoxicity than their parent phenethylamine counterparts . This increased toxicity appears to correlate with the addition of the N-2-methoxybenzyl group, which enhances both potency and potential toxic effects.
Interestingly, comparative studies have shown that Mescaline NBOMe exhibits lower cytotoxicity than certain other phenethylamine derivatives such as 2C-B. This difference has been attributed to variations in passive permeability. Despite possessing higher lipophilicity than 2C-B, Mescaline NBOMe shows lower cellular permeability, which researchers have linked to its greater number of rotatable bonds (8 versus 4 in 2C-B) .
Cellular Mechanisms of Toxicity
Research suggests that the cytotoxicity of Mescaline NBOMe and related compounds may be influenced by cytochrome P450 (CYP) enzyme activity. Inhibition studies have indicated that CYP enzymes, particularly the CYP3A4 and CYP2D6 isoenzymes in neuronal cells, may play a role in either detoxification or bioactivation of these compounds .
The precise mechanisms of Mescaline NBOMe toxicity remain under investigation, but studies have implicated oxidative stress and metabolic disruption as potential pathways. The compound's interaction with serotonin receptors at high concentrations may also contribute to its toxic effects through excessive serotonergic stimulation.
Synthesis Methods
Several approaches have been documented for the synthesis of Mescaline NBOMe hydrochloride, with varying starting materials and reaction pathways.
Standard Synthetic Route
The most common synthesis method for Mescaline NBOMe involves reductive alkylation of mescaline using 2-methoxybenzaldehyde . This process can be conducted in either a stepwise fashion or as a direct reaction:
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Stepwise approach: First forming the imine intermediate through the reaction of mescaline with 2-methoxybenzaldehyde, followed by reduction using sodium borohydride.
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Direct approach: Conducting a one-pot reaction using sodium triacetoxyborohydride as the reducing agent.
Alternative Synthetic Pathway
An alternative production method eliminates the need for isolated mescaline as a precursor, thereby avoiding legal restrictions associated with this controlled substance. This approach utilizes a one-pot reaction starting with 3,4,5-trimethoxyphenylacetonitrile and employs lithium aluminum hydride (LAH) as the reducing agent . This method offers potential advantages for laboratory synthesis but requires careful handling due to the reactive nature of LAH.
Analytical Identification and Characterization
Proper identification and characterization of Mescaline NBOMe hydrochloride is essential for both research purposes and forensic analysis. Various analytical techniques have been employed for this purpose.
Spectroscopic Methods
Mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared spectroscopy represent the primary analytical tools for identifying and characterizing Mescaline NBOMe. These techniques provide complementary data about the compound's structure, purity, and identity.
The compound's mass spectral fragmentation pattern shows characteristic fragments derived from the N-benzyl phenethylamine structure, while NMR analysis confirms the presence and positions of the methoxy substituents and other structural features.
Chromatographic Techniques
High-performance liquid chromatography (HPLC) and gas chromatography (GC) methods have been developed for the separation and quantification of Mescaline NBOMe. These techniques are particularly valuable for analyzing the compound in complex matrices or in forensic samples where multiple substances may be present.
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